molecular formula C8H7N3O3 B1503439 7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine CAS No. 1116136-57-2

7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1503439
CAS No.: 1116136-57-2
M. Wt: 193.16 g/mol
InChI Key: ZSQWYBZUKMHXIK-UHFFFAOYSA-N
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Description

7-Methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It features a pyrrolo[3,2-b]pyridine core with a methoxy group at the 7-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine typically involves multiple steps, starting from simpler precursors. One common approach is the nitration of 7-methoxy-1H-pyrrolo[3,2-b]pyridine, which involves treating the starting material with a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 7-methoxy-3-amino-1H-pyrrolo[3,2-b]pyridine.

  • Substitution: The methoxy group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Typical reducing agents include iron powder, tin chloride, and hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophiles such as halides, alkyl halides, and amines can be used, often in the presence of a base or a catalyst.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydrazines.

  • Substitution Products: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its biological activity, including its potential as an inhibitor of certain enzymes or receptors.

  • Medicine: Research has investigated its use in drug development, particularly in the context of cancer therapy and other diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but often include interactions with specific amino acids or cofactors within the enzyme.

Comparison with Similar Compounds

  • 1H-pyrrolo[2,3-b]pyridine

  • 7-azaindole

  • 7-methoxy-1H-pyrrolo[3,2-b]pyridine

  • 3-nitro-1H-pyrrolo[3,2-b]pyridine

Properties

IUPAC Name

7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-6-2-3-9-7-5(11(12)13)4-10-8(6)7/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQWYBZUKMHXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=NC=C1)C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696676
Record name 7-Methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116136-57-2
Record name 7-Methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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